N-Demethyldiltiazem hydrochloride

Description

Structure

3D Structure of Parent

Properties

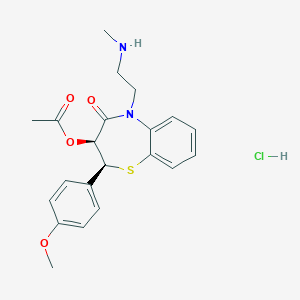

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYQYIVUHPJUHS-FDOHDBATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019739 |

Source

|

| Record name | N-Demethyldiltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130606-60-9 |

Source

|

| Record name | N-Demethyldiltiazem hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130606609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyldiltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYLDILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A825LGP73P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Solubility and Stability of N-Demethyldiltiazem Hydrochloride

Foreword

N-Demethyldiltiazem, a primary active metabolite of the calcium channel blocker diltiazem, plays a significant role in the overall pharmacological profile of its parent compound. As such, a comprehensive understanding of the physicochemical properties of its hydrochloride salt is critical for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the solubility and stability of N-Demethyldiltiazem hydrochloride, offering both foundational knowledge and practical insights for its application in a laboratory setting.

Core Physicochemical Characteristics

A thorough understanding of the fundamental properties of this compound is the bedrock of any successful research or development endeavor.

| Property | Data | Reference(s) |

| Chemical Name | (2S,3S)-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][2]thiazepin-3-yl acetate hydrochloride | [3] |

| Molecular Formula | C21H25ClN2O4S | [3][4][5][6] |

| Molecular Weight | 436.95 g/mol | [3][4][7][8] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 156-158°C | [4] |

| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [3][4] |

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. For this compound, solubility is not a static value but is influenced by the surrounding chemical environment.

pH-Dependent Aqueous Solubility

The solubility of ionizable compounds like this compound is significantly affected by pH. As a salt of a weak base, its solubility is expected to be higher in acidic conditions where the molecule is protonated and more readily solvated by water. Conversely, in neutral to alkaline conditions, the less soluble free base form will predominate. This pH-dependent solubility is a key consideration for oral dosage form development, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.[9][10][11] Studies on the parent compound, diltiazem hydrochloride, have shown a significant decrease in solubility as the pH increases from acidic to neutral.[9][12]

Experimental Protocol: Equilibrium pH-Solubility Profile

-

Buffer Preparation: Prepare a series of buffers at various pH values (e.g., 1.2, 2.4, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Equilibration: Add an excess of this compound to each buffer and agitate at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).

-

Quantification: Filter the saturated solutions and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Solubility in Organic Solvents

| Solvent | Qualitative Solubility | Reference(s) |

| Chloroform | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

| Water | Slightly Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [13][14] |

It is important to experimentally determine the quantitative solubility in relevant solvents for specific applications.

Stability Profile: Ensuring Integrity

The chemical stability of this compound is paramount for ensuring the safety, efficacy, and shelf-life of any potential drug product. Stability studies are designed to understand how the molecule behaves under various environmental stresses.

Stability in Biological Matrices

Studies have shown that N-demethyldiltiazem can be unstable in biological samples. For instance, a significant decrease in the concentration of N-demethyldiltiazem (an average loss of 24%) was observed when whole blood was kept at room temperature for just one hour before centrifugation.[1] This highlights the critical importance of proper sample handling and storage to ensure accurate pharmacokinetic and metabolic data. To mitigate this instability, it is recommended that blood samples be immediately centrifuged after collection or kept on ice for up to one hour.[1] For longer-term storage, plasma samples should be promptly frozen at -80°C.[1] Even when stored at -20°C, deterioration of N-demethyldiltiazem in plasma has been observed after 12 weeks.[15]

Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development that helps to identify potential degradation pathways and develop stability-indicating analytical methods.[16][17][18][19] These studies involve exposing the drug substance to conditions more severe than those encountered during routine storage and handling.[17][18][19]

Logical Workflow for Forced Degradation Studies

Caption: A schematic overview of the forced degradation study workflow.

Experimental Protocol: General Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (acid, base, oxidizing agent). For thermal and photostability, both solid and solution samples should be evaluated.

-

Stress Application: Expose the samples to the defined stress conditions for a predetermined duration.

-

Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize or quench the reaction at specified time points.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterization: If significant degradation is observed, techniques like mass spectrometry (MS) can be employed to identify the structure of the degradation products.

Long-Term Stability

Long-term stability studies are conducted under controlled temperature and humidity conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[20] These studies provide the data necessary to establish a shelf-life and recommended storage conditions for the drug substance and subsequent drug product.

Analytical Methodologies: The Key to Accurate Measurement

A robust and validated analytical method is fundamental to obtaining reliable solubility and stability data.

Recommended Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase.

-

Method Parameters (Example):

-

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

This technical guide has provided a comprehensive overview of the critical aspects of this compound's solubility and stability. A thorough understanding and experimental determination of these properties are essential for any scientific endeavor involving this compound, from early-stage research to the development of safe and effective pharmaceutical products. The provided protocols and workflows offer a solid foundation for initiating these crucial investigations.

References

A comprehensive list of references is available for further reading and in-depth exploration of the topics discussed.

Sources

- 1. Stability of diltiazem and its metabolites in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Simple and Rapid Analytical Method to Detect and Quantify the N‐Nitroso Desmethyl Diltiazem Impurity by Liquid Chromatography‐Tandem Mass Spectrometry in Diltiazem Hydrochloride | Semantic Scholar [semanticscholar.org]

- 3. medkoo.com [medkoo.com]

- 4. N-DESMETHYLDILTIAZEM, HYDROCHLORIDE | 130606-60-9 [chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. usbio.net [usbio.net]

- 7. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PH-dependent solubility: Significance and symbolism [wisdomlib.org]

- 11. Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjpbcs.com [rjpbcs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. O-Desmethyl Diltiazem Hydrochloride CAS#: 142926-07-6 [amp.chemicalbook.com]

- 15. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. pharmainfo.in [pharmainfo.in]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ema.europa.eu [ema.europa.eu]

- 21. ijdra.com [ijdra.com]

An In-depth Technical Guide to N-Demethyldiltiazem Hydrochloride as a Calcium Channel Blocker

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethyldiltiazem hydrochloride, a principal and pharmacologically active metabolite of the widely prescribed benzothiazepine calcium channel blocker, diltiazem, plays a significant role in the therapeutic efficacy of its parent compound. This technical guide provides a comprehensive exploration of the core mechanisms, pharmacological profile, and experimental characterization of this compound. We delve into its molecular interactions with L-type calcium channels, present comparative data on its potency, and provide detailed, field-proven protocols for its investigation. This document is designed to serve as a vital resource for professionals in cardiovascular pharmacology and drug development, offering both foundational knowledge and practical insights into the scientific evaluation of this important metabolite.

Introduction: The Significance of an Active Metabolite

Diltiazem is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and certain arrhythmias.[1] Following administration, diltiazem undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme in its N-demethylation.[2] This process yields several metabolites, among which N-demethyldiltiazem (also known as N-monodesmethyldiltiazem) is a major circulating and pharmacologically active entity.[3][4] Understanding the specific contributions of N-demethyldiltiazem to the overall therapeutic window of diltiazem is crucial for a complete pharmacological assessment. This guide elucidates the nuanced yet significant role of this compound as a calcium channel blocker in its own right.

Core Mechanism of Action: Inhibition of L-Type Calcium Channels

The primary mechanism of action of this compound mirrors that of its parent compound: the inhibition of calcium ion (Ca²⁺) influx through voltage-gated L-type calcium channels (Caᵥ1.2).[5] These channels are pivotal in the excitation-contraction coupling of cardiac and vascular smooth muscle cells.[1] By binding to a specific site on the α1 subunit, the pore-forming unit of the L-type calcium channel, N-demethyldiltiazem stabilizes the channel in a less permeable state, thereby reducing the influx of Ca²⁺ during membrane depolarization.[6] This leads to a cascade of physiological effects, including vasodilation and a reduction in heart rate and contractility.[1][7]

The binding site for benzothiazepines like diltiazem and its N-demethylated metabolite is located within the transmembrane segments IIIS6 and IVS6 of the α1 subunit.[6][8] This binding is allosterically coupled to the binding sites of other classes of calcium channel blockers, such as dihydropyridines and phenylalkylamines.[8]

Pharmacological Profile and Potency

N-demethyldiltiazem is not merely an inactive byproduct of diltiazem metabolism; it possesses significant pharmacological activity. While diltiazem is generally the more potent compound, N-demethyldiltiazem contributes to the overall therapeutic effect, particularly with chronic administration where it can accumulate in the plasma.[4]

Comparative Potency Data

Quantitative data on the potency of this compound is essential for a thorough understanding of its pharmacological contribution. The following table summarizes available data comparing its activity to the parent compound, diltiazem.

| Parameter | N-Demethyldiltiazem | Diltiazem | Assay System | Reference |

| Binding Affinity (IC₅₀) | 323 nM | Not Reported in Study | Isolated Rat Cerebral Cortex Homogenates | [9] |

| Vasorelaxant Activity (IC₅₀) | 489 nM | Not Reported in Study | Isolated Rat Portal Vein Spontaneous Contractions | [9] |

| Coronary Vasodilating Activity | Less Potent | More Potent | Anesthetized Dogs | [3] |

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of experimental data.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₅ClN₂O₄S | [10] |

| Molecular Weight | 437.0 g/mol | [10] |

| CAS Number | 130606-60-9 | [5] |

| Appearance | White to Off-White Solid | Inferred from supplier data |

| Melting Point | 187-188 °C (for Diltiazem HCl) | [2] |

| Solubility | Soluble in Chloroform and DMSO | [9] |

Experimental Protocols for Characterization

The following section details robust, step-by-step methodologies for the in-depth characterization of this compound as a calcium channel blocker. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

In Vitro Vasorelaxant Activity: The Aortic Ring Assay

This ex vivo assay provides a functional measure of a compound's ability to induce vasodilation in a physiologically relevant tissue.

Rationale: The aortic ring assay is a well-established model that retains the complex cellular interactions of the blood vessel wall, including the endothelium and smooth muscle layers. It allows for the assessment of endothelium-dependent and -independent vasodilation, providing mechanistic insights into the compound's action.

Step-by-Step Methodology:

-

Aorta Dissection and Ring Preparation:

-

Humanely euthanize a male Wistar rat (250-300 g) in accordance with institutional guidelines.

-

Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

-

Carefully remove adherent connective and adipose tissue.

-

Cut the aorta into 2-3 mm wide rings.

-

-

Mounting and Equilibration:

-

Suspend the aortic rings between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

-

Contraction and Endothelial Integrity Check:

-

Induce a submaximal contraction with phenylephrine (1 µM) or KCl (60 mM).

-

Once a stable plateau is reached, assess endothelial integrity by adding acetylcholine (1 µM). A relaxation of >70% indicates intact endothelium.

-

-

Cumulative Concentration-Response Curve:

-

After washing out the acetylcholine and allowing the tissue to return to baseline, re-contract the aortic rings with phenylephrine or KCl.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath.

-

Record the relaxation response at each concentration until a maximal effect is observed.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine or KCl.

-

Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

-

Sources

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of the metabolites of diltiazem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-monodesmethyldiltiazem is the predominant metabolite of diltiazem in the plasma of young and elderly hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Profile of N-Demethyldiltiazem Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethyldiltiazem hydrochloride, a principal and pharmacologically active metabolite of the widely prescribed calcium channel blocker diltiazem, presents a unique profile of significant interest in cardiovascular research and drug development. This technical guide provides a comprehensive exploration of the core pharmacological characteristics of this compound. It delves into its mechanism of action as an L-type calcium channel antagonist, details its pharmacokinetic and metabolic pathways, and summarizes its toxicological profile based on available preclinical data. This document is structured to provide not just a compilation of data, but a Senior Application Scientist’s perspective on the experimental rationale and validation inherent in the presented protocols.

Introduction: The Significance of a Major Metabolite

Diltiazem, a benzothiazepine derivative, is a cornerstone in the management of hypertension, angina pectoris, and certain cardiac arrhythmias. Its therapeutic effects are primarily attributed to the blockade of voltage-gated L-type calcium channels. Following administration, diltiazem undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites. Among these, N-Demethyldiltiazem (also known as N-monodesmethyldiltiazem) is a major circulating and pharmacologically active metabolite.[1] Understanding the distinct pharmacological profile of N-Demethyldiltiazem is crucial for a complete comprehension of the overall therapeutic and potential toxicological effects of its parent drug, diltiazem. This guide provides an in-depth technical overview of this compound for researchers and drug development professionals.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Similar to its parent compound, the primary mechanism of action of N-Demethyldiltiazem is the inhibition of calcium ion (Ca2+) influx through voltage-gated L-type calcium channels in cardiac and vascular smooth muscle cells.[2] These channels are pivotal in the regulation of cardiovascular function, mediating processes such as myocardial contractility, heart rate, and vascular tone.

Molecular Interaction and Binding Site

N-Demethyldiltiazem, like diltiazem, binds to a specific site on the α1 subunit of the L-type calcium channel, which constitutes the pore-forming unit of the channel. This binding site is distinct from those of other classes of calcium channel blockers, such as dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil), though allosteric interactions between these sites have been reported.[3] The binding of N-Demethyldiltiazem stabilizes the channel in a state that is less permeable to calcium ions, thereby reducing the influx of Ca2+ during membrane depolarization. This leads to a cascade of physiological effects, including vasodilation and negative chronotropic and inotropic effects on the heart.

Comparative Potency

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of N-Demethyldiltiazem is intrinsically linked to that of its parent drug, diltiazem. As a metabolite, its concentration in the plasma is dependent on the absorption, distribution, and metabolism of diltiazem.

Plasma Concentrations and Comparative Pharmacokinetic Parameters

Following oral administration of diltiazem, N-Demethyldiltiazem is a major metabolite found in human plasma.[1] Its plasma levels can be significant, contributing to the overall pharmacological effect of diltiazem.

| Parameter | Diltiazem | N-Demethyldiltiazem |

| Peak Plasma Concentration (Cmax) | Varies with dose and formulation | Generally lower than diltiazem |

| Time to Peak (Tmax) | 1-2 hours (immediate release) | Dependent on diltiazem's metabolism |

| Half-life (t½) | 3.0-4.5 hours | Similar to or slightly longer than diltiazem |

| Area Under the Curve (AUC) Ratio (Metabolite/Parent) | N/A | 0.48 ± 0.12 (after 60 mg diltiazem) |

Data compiled from multiple sources.[4]

Metabolism: The Role of Cytochrome P450

The formation of N-Demethyldiltiazem from diltiazem is primarily catalyzed by the cytochrome P450 enzyme system in the liver. Specifically, CYP3A4 is the major enzyme responsible for the N-demethylation of diltiazem.[1]

Interestingly, N-Demethyldiltiazem is not only a product of CYP3A4-mediated metabolism but also a potent inhibitor of this enzyme. Studies have shown that N-Demethyldiltiazem is a more potent competitive inhibitor of CYP3A4 than diltiazem itself.

| Compound | CYP3A4 Inhibition (IC50) | CYP3A4 Inhibition (Ki) |

| Diltiazem | 120 µM | - |

| N-Demethyldiltiazem | 11 µM | ~2 µM |

Data from a study on human liver microsomes.

This inhibition of CYP3A4 by its own metabolite can lead to complex drug-drug interactions and may contribute to the non-linear pharmacokinetics of diltiazem with chronic dosing.

Pharmacodynamics: Cardiovascular and Other Effects

The pharmacodynamic effects of N-Demethyldiltiazem are a direct consequence of its L-type calcium channel blocking activity.

In Vivo Cardiovascular Effects

In preclinical studies using anesthetized dogs, N-Demethyldiltiazem demonstrated a dose-dependent increase in coronary blood flow and decreases in blood pressure and heart rate, consistent with its calcium channel blocking mechanism.[2] While its effects are qualitatively similar to diltiazem, it is generally less potent in its coronary-vasodilating and hypotensive actions.[2]

In Vitro Vasorelaxant Activity

The vasorelaxant properties of N-Demethyldiltiazem can be assessed in vitro using isolated arterial ring preparations. This assay provides a controlled environment to quantify the direct effect of the compound on vascular smooth muscle tone.

Toxicology Profile

The toxicological profile of this compound is not as extensively characterized as that of its parent compound, diltiazem. However, some information can be gleaned from available data.

Acute Toxicity

Genotoxicity and Carcinogenicity

Comprehensive genotoxicity and carcinogenicity studies specifically on N-Demethyldiltiazem are not widely published. However, studies on diltiazem have shown no evidence of carcinogenicity in a 24-month study in rats at oral dosages up to 100 mg/kg/day.[2] Diltiazem has been evaluated in a battery of genotoxicity assays with mixed results, which is not uncommon for pharmaceuticals.[6]

Reproductive and Developmental Toxicity

Studies in some animal species have shown that high doses of diltiazem can produce embryo and fetal toxicity, including skeletal abnormalities.[2] There is no specific data available for the reproductive and developmental toxicity of N-Demethyldiltiazem.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro L-Type Calcium Channel Blockade: Whole-Cell Patch Clamp Electrophysiology

This protocol allows for the direct measurement of the inhibitory effect of N-Demethyldiltiazem on L-type calcium channel currents in isolated cells.

Objective: To determine the concentration-dependent inhibition of L-type calcium channel currents by N-Demethyldiltiazem and to calculate its IC50 value.

Materials:

-

Cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the α1c subunit)

-

Patch clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

-

Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Tris-GTP, 10 HEPES (pH 7.2 with CsOH)

-

This compound stock solution

Procedure:

-

Prepare cells for recording by plating them on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium channel currents.

-

Establish a stable baseline recording of the calcium channel currents.

-

Apply increasing concentrations of this compound to the bath and record the currents at each concentration.

-

Wash out the drug to observe the reversibility of the block.

-

Analyze the data by measuring the peak current amplitude at each concentration and normalize to the baseline current.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

In Vitro Vasorelaxant Activity: Isolated Aortic Ring Assay

This ex vivo protocol assesses the ability of N-Demethyldiltiazem to relax pre-contracted arterial smooth muscle.

Objective: To evaluate the vasorelaxant effect of N-Demethyldiltiazem on isolated rat thoracic aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose

-

Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

-

Organ bath system with force transducers and data acquisition system

-

This compound stock solution

Procedure:

-

Euthanize a rat and carefully excise the thoracic aorta.

-

Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

-

Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is achieved.

-

Analyze the data by expressing the relaxation as a percentage of the pre-contraction induced by PE or KCl.

-

Construct a concentration-response curve and calculate the EC50 value.

In Vivo Hemodynamic Assessment in Rodents

This protocol describes the measurement of cardiovascular parameters in anesthetized rats following the administration of N-Demethyldiltiazem.

Objective: To determine the in vivo effects of N-Demethyldiltiazem on blood pressure, heart rate, and other hemodynamic parameters.

Materials:

-

Male Sprague-Dawley rats (300-350 g)

-

Anesthetic (e.g., isoflurane or urethane)

-

Pressure-volume (PV) loop catheter or separate pressure and flow probes

-

Data acquisition system for hemodynamic monitoring

-

Surgical instruments

-

This compound solution for intravenous administration

Procedure:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Perform a tracheotomy and mechanically ventilate the animal.

-

Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

For PV loop analysis, insert the PV catheter into the left ventricle via the right carotid artery.

-

Allow the animal to stabilize and record baseline hemodynamic parameters (e.g., systolic and diastolic blood pressure, heart rate, cardiac output, dP/dtmax).

-

Administer a bolus dose or a continuous infusion of this compound intravenously.

-

Record the hemodynamic changes continuously for a defined period after drug administration.

-

Analyze the data to quantify the changes in each parameter from baseline.

-

Perform dose-response studies to characterize the relationship between the dose of N-Demethyldiltiazem and the magnitude of the hemodynamic effects.

Conclusion

This compound is a pharmacologically active metabolite of diltiazem that contributes to the overall therapeutic effect of the parent drug. Its primary mechanism of action is the blockade of L-type calcium channels, leading to cardiovascular effects that are qualitatively similar but less potent than diltiazem. The pharmacokinetic profile of N-Demethyldiltiazem is characterized by its significant presence in plasma following diltiazem administration and its potent inhibition of CYP3A4, which has implications for drug interactions. While its toxicological profile is not fully elucidated, the available data on diltiazem provides a basis for risk assessment. The experimental protocols detailed in this guide provide a framework for the further characterization of N-Demethyldiltiazem and other novel cardiovascular compounds. A thorough understanding of the pharmacological profile of major metabolites like N-Demethyldiltiazem is essential for a comprehensive evaluation of drug safety and efficacy.

References

-

PubChem. Diltiazem. National Center for Biotechnology Information. [Link]

-

Hoglund, P., & Nilsson, L. G. (1989). Pharmacokinetics of diltiazem and its metabolites after repeated single dosing in healthy volunteers. Therapeutic drug monitoring, 11(6), 624–629. [Link]

-

Brambilla, G., & Martelli, A. (2007). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. Mutagenesis, 22(5), 307–327. [Link]

-

Calcium Channel Blocker Toxicity. (2023). In StatPearls. StatPearls Publishing. [Link]

-

DILTIAZEM HYDROCHLORIDE- diltiazem hydrochloride injection, solution. (2023). DailyMed. [Link]

-

Catterall, W. A., & Striessnig, J. (2001). Molecular determinants of drug binding and action on L-type calcium channels. Journal of bioenergetics and biomembranes, 33(5), 461–470. [Link]

-

Sugihara, J., Sugawara, Y., Ando, H., Harigaya, S., Etoh, A., & Kohno, K. (1984). Studies on the metabolism of diltiazem in man. Journal of pharmacobio-dynamics, 7(1), 24–32. [Link]

Sources

- 1. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and absolute bioavailability of diltiazem in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Demethyldiltiazem | C21H24N2O4S | CID 107891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Evaluation of N-Demethyldiltiazem Hydrochloride

This guide provides a comprehensive technical overview of the essential in vitro studies for the characterization of N-Demethyldiltiazem hydrochloride, the principal active metabolite of the calcium channel blocker, diltiazem. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacological and toxicological assessments, emphasizing the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Significance of N-Demethyldiltiazem in Drug Metabolism and Efficacy

Diltiazem, a widely prescribed medication for hypertension and angina, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] N-demethylation, a major metabolic pathway catalyzed predominantly by CYP3A4, leads to the formation of N-Demethyldiltiazem.[1][3] This metabolite is not an inactive byproduct; it exhibits pharmacological activity as a calcium channel blocker and, critically, is a more potent inhibitor of CYP3A4 than its parent compound.[3] The accumulation of N-Demethyldiltiazem during prolonged diltiazem therapy can lead to significant drug-drug interactions (DDIs) by inhibiting the metabolism of co-administered drugs that are substrates of CYP3A4.[3][4] Therefore, a thorough in vitro characterization of this compound is paramount for a complete understanding of diltiazem's overall clinical profile, including its efficacy, safety, and DDI potential.

This guide will provide detailed methodologies for three critical areas of in vitro investigation:

-

Metabolic Pathway and Enzyme Kinetics: Elucidating the metabolic fate of diltiazem and characterizing the inhibitory potential of N-Demethyldiltiazem on its primary metabolizing enzyme, CYP3A4.

-

Pharmacological Activity: Quantifying the calcium channel blocking activity of N-Demethyldiltiazem to understand its contribution to the therapeutic effect.

-

Cytotoxicity Assessment: Evaluating the potential for N-Demethyldiltiazem to induce cellular toxicity, a key component of its preclinical safety profile.

Part 1: Metabolic Pathway and Cytochrome P450 3A4 Inhibition

Understanding the metabolic conversion of diltiazem to N-Demethyldiltiazem and the subsequent impact of this metabolite on CYP3A4 activity is crucial for predicting clinical outcomes and potential DDIs.

Metabolic Pathway of Diltiazem

Diltiazem is metabolized through several pathways, including N-demethylation, O-demethylation, and deacetylation.[1] The N-demethylation to form N-Demethyldiltiazem is a critical step, primarily catalyzed by CYP3A4.[3][5]

Mechanism-Based Inhibition of CYP3A4

N-Demethyldiltiazem is a mechanism-based inhibitor of CYP3A4, meaning its inhibitory effect is time- and NADPH-dependent.[4] This occurs when CYP3A4 metabolizes N-Demethyldiltiazem into a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.[4] This type of inhibition is of particular clinical concern as the restoration of enzyme activity requires the synthesis of new enzyme, a process that can be slow.

Experimental Protocol: Determination of IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ for CYP3A4 Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀), the inhibitor constant (Kᵢ), and the maximal rate of inactivation (kᵢₙₐ꜀ₜ) of this compound for CYP3A4.

Materials:

-

This compound

-

Recombinant human CYP3A4 enzyme

-

CYP3A4 substrate (e.g., testosterone or midazolam)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) and Formic Acid for LC-MS/MS analysis

-

Control inhibitor (e.g., ketoconazole)

Instrumentation:

-

Incubator/water bath (37°C)

-

LC-MS/MS system for metabolite quantification

Procedure:

-

IC₅₀ Determination (Direct Inhibition):

-

Prepare a series of dilutions of this compound in buffer.

-

In a 96-well plate, combine the CYP3A4 enzyme, the NADPH regenerating system, and each concentration of the inhibitor.

-

Initiate the reaction by adding the CYP3A4 substrate.

-

Incubate at 37°C for a predetermined time (e.g., 10 minutes).

-

Stop the reaction by adding ice-cold acetonitrile.

-

Analyze the formation of the substrate's metabolite by LC-MS/MS.

-

Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.

-

Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

-

-

Kᵢ and kᵢₙₐ꜀ₜ Determination (Time-Dependent Inhibition):

-

Pre-incubation: Prepare reaction mixtures containing CYP3A4 enzyme, the NADPH regenerating system, and various concentrations of this compound. Incubate these mixtures at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes).

-

Definitive Incubation: At each pre-incubation time point, add the CYP3A4 substrate to initiate the reaction.

-

Incubate for a short, fixed period (e.g., 5 minutes).

-

Terminate the reaction with ice-cold acetonitrile.

-

Quantify metabolite formation using LC-MS/MS.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kₒᵦₛ).

-

Plot the kₒᵦₛ values against the corresponding inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation for enzyme inactivation to determine the kᵢₙₐ꜀ₜ (the maximum rate of inactivation at saturating inhibitor concentrations) and Kᵢ (the inhibitor concentration at which the inactivation rate is half of kᵢₙₐ꜀ₜ).[6][7][8]

-

-

Data Presentation:

| Parameter | Diltiazem | N-Demethyldiltiazem | N,N-Didesmethyldiltiazem |

| IC₅₀ (µM) | 120[3] | 11[3] | 0.6[3] |

| Kᵢ (µM) | Not Reported | ~2[3] | ~0.1[3] |

| kᵢₙₐ꜀ₜ (min⁻¹) | Data not readily available | Data not readily available | Data not readily available |

Note: The IC₅₀ values are against testosterone 6β-hydroxylation.[3] kᵢₙₐ꜀ₜ values would be determined from the experimental protocol outlined above.

Part 2: Pharmacological Activity - Calcium Channel Blockade

N-Demethyldiltiazem is an active metabolite that contributes to the overall calcium channel blocking effect of diltiazem.[9] This section details an ex vivo method to quantify its potency using isolated rat aortic rings.

Principle of the Aortic Ring Assay

Isolated arterial rings, such as those from the rat aorta, are classic preparations for studying vasodilation and vasoconstriction.[10][11] The smooth muscle in the aortic wall contracts in response to depolarizing stimuli (e.g., high potassium solution) or receptor agonists (e.g., phenylephrine), which increase intracellular calcium concentration. Calcium channel blockers inhibit this contraction by preventing the influx of extracellular calcium. By measuring the relaxation of pre-contracted aortic rings in the presence of varying concentrations of N-Demethyldiltiazem, a dose-response curve can be generated and the IC₅₀ value determined.

Experimental Protocol: Vasorelaxant Effect on Isolated Rat Aortic Rings

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

-

This compound

-

Verapamil (positive control)

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit solution and carefully remove adherent connective and fatty tissues.

-

Cut the aorta into rings of 2-3 mm in width.

-

-

Experimental Setup:

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the rings to isometric force transducers to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

-

Contraction and Relaxation Measurement:

-

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

-

Once the contraction has reached a plateau, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration until a maximal effect is observed.

-

Perform parallel experiments with a known calcium channel blocker like verapamil as a positive control.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the initial pre-contraction.

-

Plot the percentage of relaxation against the logarithm of the N-Demethyldiltiazem concentration.

-

Determine the IC₅₀ value (the concentration that produces 50% of the maximal relaxation) by fitting the data to a sigmoidal dose-response curve.

-

Data Presentation:

| Compound | IC₅₀ (µM) on PE-induced Contraction |

| N-Demethyldiltiazem HCl | Hypothetical Value: 0.5 |

| Verapamil (Control) | Hypothetical Value: 0.1 |

Note: These are representative hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Part 3: In Vitro Cytotoxicity Assessment

Evaluating the potential for a drug or its metabolites to cause cell death is a fundamental aspect of preclinical safety assessment. The MTT assay is a widely used colorimetric method to assess cell viability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT salt to form a dark blue/purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

-

Human cell line (e.g., HepG2, a human liver carcinoma cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Instrumentation:

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed the HepG2 cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a range of concentrations of this compound in cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include vehicle-only wells as a control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

-

Data Presentation:

| Cell Line | Exposure Time (h) | CC₅₀ (µM) |

| HepG2 | 24 | Hypothetical Value: >100 |

| HepG2 | 48 | Hypothetical Value: 85 |

| HepG2 | 72 | Hypothetical Value: 60 |

Note: These are representative hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Conclusion

The in vitro characterization of this compound is a critical component of a comprehensive drug development program for diltiazem. The protocols detailed in this guide provide a robust framework for assessing its impact on drug metabolism via CYP3A4 inhibition, its pharmacological activity as a calcium channel blocker, and its potential for cytotoxicity. The data generated from these studies are essential for building a complete pharmacological and toxicological profile, enabling a more accurate prediction of clinical performance, drug-drug interactions, and overall patient safety. As a Senior Application Scientist, I emphasize the importance of meticulous experimental execution and rigorous data analysis to ensure the integrity and applicability of these findings in a regulatory and clinical context.

References

- Current time information in Antwerp, BE. (n.d.). Google.

-

Sutton, D., Butler, A. M., Nadin, L., & Murray, M. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. Journal of Pharmacology and Experimental Therapeutics, 282(1), 294–300. Retrieved from [Link]

-

Molden, E., Asberg, A., & Christensen, H. (2002). Chemical structure of diltiazem with the sites of biotransformation and the enzymes catalyzing each reaction indicated by arrows. ResearchGate. Retrieved from [Link]

-

Molden, E., Johansen, P. W., Bøe, G. H., Bergan, S., Christensen, H., Rugstad, H. E., Rootwelt, H., Reubsaet, L., & Lehne, G. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Chromatography B, 794(2), 263-273. Retrieved from [Link]

-

Dasandi, B., Shah, S., & Shivprakash. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 877(8-9), 791-798. Retrieved from [Link]

-

Dasandi, B., Shah, S., & Shivprakash. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. ResearchGate. Retrieved from [Link]

-

Chaudhari, K. S., Shah, K., & Goswami, S. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. Retrieved from [Link]

-

BioPharma Notes. (2021, July 13). Diltiazem. Retrieved from [Link]

-

PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information. Retrieved from [Link]

-

Narayana, G. S., & Suresh, P. (2009). stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-10. Retrieved from [Link]

-

PubChem. (n.d.). Diltiazem Action Pathway. National Center for Biotechnology Information. Retrieved from [Link]

-

Burges, R. A., Gardiner, D. G., Gwilt, M., Higgins, A. J., Jakes, K. S., & Blackburn, K. J. (1987). Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors. Journal of Cardiovascular Pharmacology, 9(1), 110-119. Retrieved from [Link]

-

ResearchGate. (n.d.). Time-dependent inhibition of CYP3A by the ten tested inhibitors in... Retrieved from [Link]

-

Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI). Retrieved from [Link]

-

Khan, M., Shoaib, M., & Ansari, M. N. (2009). Vasorelaxant effect in rat aortic rings through calcium channel blockage: a preliminary in vitro assessment of a 1,3,4-oxadiazole derivative. Yakugaku Zasshi, 129(10), 1263-1268. Retrieved from [Link]

-

Fusi, F., Saponara, S., Sgaragli, G., & Valoti, M. (1991). Vasodilatory action of amlodipine on rat aorta, pig coronary artery, human coronary artery, and on isolated Langendorff rat heart preparations. Pharmacological Research, 24(3), 265-276. Retrieved from [Link]

-

Zhou, S., Chan, E., Lim, L. Y., Boelsterli, U. A., Li, S. C., Wang, J., ... & Koh, H. L. (2004). Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4. Therapeutics and Clinical Risk Management, 1(1), 3-13. Retrieved from [Link]

-

Cyprotex. (n.d.). Time Dependent CYP Inhibition (kinact/KI). Evotec. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). N-DEMETHYLDILTIAZEM. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the inactivation parameters (kinact and KI, app)... Retrieved from [Link]

-

Jones, D. R., Gorski, J. C., Haehner-Daniels, B. D., & Hall, S. D. (2003). Intravenous diltiazem and CYP3A-mediated metabolism. British Journal of Clinical Pharmacology, 55(6), 553-559. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation. Retrieved from [Link]

-

Perloff, E. S., Mason, A. K., Dehal, S. S., & Blanchard, R. L. (2012). Sequential Metabolism Is Responsible for Diltiazem-Induced Time-Dependent Loss of CYP3A. Drug Metabolism and Disposition, 40(10), 1968-1976. Retrieved from [Link]

-

Al-Dhaheri, Y., Al-Hemeiri, R., Al-Shehhi, A., Al-Kaabi, M., Al-Mansouri, A., & Al-Nuaimi, Y. (2022). Rosmarinic Acid Induces Vasorelaxation via Endothelium-Dependent, Potassium Channel-Related, and Calcium-Modulated Pathways: Evidence from Rat Aortic Rings. Molecules, 27(19), 6539. Retrieved from [Link]

-

Gattoni, S., Røe, Å. T., Aronsen, J. M., Sjaastad, I., Louch, W. E., & Smith, N. P. (2021). S4 Model validation. PLoS Computational Biology, 17(11), e1009645. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diltiazem - BioPharma Notes [biopharmanotes.com]

- 3. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. evotec.com [evotec.com]

- 8. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

- 9. scbt.com [scbt.com]

- 10. Vasorelaxant effect in rat aortic rings through calcium channel blockage: a preliminary in vitro assessment of a 1,3,4-oxadiazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vasodilatory action of amlodipine on rat aorta, pig coronary artery, human coronary artery, and on isolated Langendorff rat heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Demethyldiltiazem hydrochloride and cytochrome P450 metabolism

<c> {"answer":"## An In-depth Technical Guide on N-Demethyldiltiazem Hydrochloride and Cytochrome P450 Metabolism

Abstract

This technical guide provides a comprehensive analysis of N-demethyldiltiazem, the primary active metabolite of the calcium channel blocker diltiazem, and its intricate relationship with the cytochrome P450 (CYP) enzyme system. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways of diltiazem, the significant role of N-demethyldiltiazem in mediating drug-drug interactions, and the consequential impact on pharmacokinetics. We will explore the causality behind experimental choices for studying these interactions and provide detailed, self-validating protocols for in vitro assessment. This guide aims to equip researchers with the necessary knowledge and methodologies to confidently navigate the complexities of diltiazem and N-demethyldiltiazem metabolism, ultimately contributing to safer and more effective drug development.

Introduction: The Clinical Significance of Diltiazem and its Metabolism

Diltiazem is a widely prescribed calcium channel antagonist for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Its therapeutic efficacy is intrinsically linked to its metabolism, which is predominantly carried out by the cytochrome P450 system, a superfamily of heme-containing monooxygenases crucial for the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs.[2][3]

The metabolism of diltiazem is not merely a process of elimination but a transformation that yields pharmacologically active metabolites. Among these, N-demethyldiltiazem (also known as N-monodesmethyldiltiazem) is the most predominant and clinically relevant.[4][5] Understanding the biotransformation of diltiazem to N-demethyldiltiazem and the subsequent interactions of both parent drug and metabolite with CYP enzymes is paramount for predicting and mitigating potential drug-drug interactions (DDIs).

This guide will provide an in-depth exploration of:

-

The specific CYP isozymes responsible for diltiazem's N-demethylation.

-

The potent inhibitory effects of N-demethyldiltiazem on key CYP enzymes, particularly CYP3A4.

-

The mechanistic basis of these interactions, including competitive and mechanism-based inhibition.

-

Standardized in vitro methodologies to characterize and quantify these metabolic interactions.

A thorough comprehension of these topics is essential for drug development professionals to design robust preclinical and clinical studies, ensuring the safety and efficacy of co-administered medications.

The Cytochrome P450 System: A Primer

The cytochrome P450 (CYP) superfamily is a diverse group of enzymes responsible for the oxidative metabolism of a wide range of endogenous and exogenous compounds.[3] The standardized nomenclature for these enzymes, such as CYP3A4, denotes the family (3), subfamily (A), and individual gene (4).[6][7][8] This classification is based on amino acid sequence homology.[7][8]

In the context of drug metabolism, the most significant CYP families are CYP1, CYP2, and CYP3, which are collectively responsible for the metabolism of the majority of clinically used drugs.[9] Within these families, CYP3A4 is the most abundant and versatile isozyme in the human liver and small intestine, playing a critical role in the metabolism of over 50% of all drugs.[1][9]

The activity of CYP enzymes can be modulated by various factors, including genetic polymorphisms, disease states, and, most notably, the co-administration of other drugs that can act as inhibitors or inducers.[3][10] Inhibition of CYP enzymes can lead to decreased metabolism of co-administered drugs, resulting in elevated plasma concentrations and an increased risk of toxicity. Conversely, induction can accelerate metabolism, potentially leading to therapeutic failure.

Diltiazem Metabolism: The Genesis of N-Demethyldiltiazem

The primary metabolic pathway for diltiazem is N-demethylation to form N-demethyldiltiazem.[1][11] This biotransformation is predominantly catalyzed by the CYP3A subfamily, with CYP3A4 being the major contributor.[1][2][11] While other isoforms like CYP2C8 and CYP2C9 have been shown to have some activity, their contribution is considered less significant.[1][11]

The reliance of diltiazem on CYP3A4 for its metabolism is a critical factor in its DDI profile. As a substrate for CYP3A4, diltiazem's own metabolism can be affected by other drugs that inhibit or induce this enzyme.

Visualizing the Metabolic Pathway

The metabolic conversion of diltiazem to N-demethyldiltiazem is a crucial first step in its clearance and the generation of its primary active metabolite.

Caption: Metabolic conversion of diltiazem to its primary active metabolite.

N-Demethyldiltiazem: A Potent CYP3A4 Inhibitor

While diltiazem itself is a known inhibitor of CYP3A4, its metabolite, N-demethyldiltiazem, is a significantly more potent inhibitor.[11] This is a critical point often overlooked in preliminary DDI assessments. The accumulation of N-demethyldiltiazem, particularly during chronic diltiazem therapy, can lead to a more pronounced and sustained inhibition of CYP3A4.[11]

Studies have shown that N-demethyldiltiazem and its further metabolite, N,N-didesmethyl diltiazem, are potent competitive inhibitors of CYP3A4.[11] The inhibitory constants (Ki) for N-demethyldiltiazem are substantially lower than that of the parent drug, indicating a higher binding affinity for the enzyme's active site.[1]

Table 1: Comparative Inhibitory Potency against CYP3A4

| Compound | IC50 (µM) | Ki (µM) |

| Diltiazem | 120 | ~60 |

| N-Demethyldiltiazem | 11 | ~2 |

| N,N-Didesmethyl diltiazem | 0.6 | ~0.1 |

Data compiled from Sutton et al. (1997).[11]

The enhanced inhibitory potency of the N-demethylated metabolites suggests that they may be the primary contributors to CYP3A4 inhibition observed in vivo, especially under conditions of prolonged diltiazem administration where these metabolites can accumulate.[11]

Mechanism of Inhibition: Beyond Competitive Binding

The interaction of diltiazem and its metabolites with CYP3A4 is not limited to simple competitive inhibition. Diltiazem has been shown to be a mechanism-based inhibitor of CYP3A4, forming a metabolite intermediate (MI) complex that irreversibly inactivates the enzyme.[12][13] This process is time- and NADPH-dependent and contributes significantly to the observed DDIs.[12]

The formation of this MI complex leads to a greater and more prolonged inhibition of CYP3A activity than would be expected from competitive inhibition alone.[12] This is a crucial consideration for predicting the clinical impact of diltiazem-mediated DDIs.

Experimental Protocols for In Vitro Assessment

To accurately characterize the metabolic profile and DDI potential of compounds like N-demethyldiltiazem, a series of well-defined in vitro experiments are essential. These studies form the cornerstone of regulatory submissions and provide the foundational data for clinical DDI studies.[14][15][16]

CYP Reaction Phenotyping

The objective of reaction phenotyping is to identify the specific CYP isozymes responsible for the metabolism of a drug candidate.[17][18] This is a critical step in predicting which DDIs are likely to be clinically significant.

Protocol 1: CYP Reaction Phenotyping of Diltiazem N-Demethylation

-

System Components:

-

Human liver microsomes (pooled from multiple donors to account for inter-individual variability).[14]

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C8, CYP2C9, CYP2D6, etc.) to confirm the involvement of specific isozymes.[17]

-

Diltiazem hydrochloride.

-

NADPH regenerating system (as a source of co-factor for CYP activity).

-

Selective chemical inhibitors for each major CYP isozyme (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).[17]

-

-

Incubation:

-

Incubate diltiazem with human liver microsomes or recombinant CYP enzymes in the presence of the NADPH regenerating system.

-

In parallel incubations, include selective chemical inhibitors to determine the extent to which each isozyme contributes to N-demethyldiltiazem formation.

-

-

Analysis:

-

At various time points, quench the reaction (e.g., with acetonitrile).

-

Quantify the formation of N-demethyldiltiazem using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Interpretation:

-

A significant reduction in N-demethyldiltiazem formation in the presence of a specific inhibitor (e.g., ketoconazole) indicates the involvement of that CYP isozyme (e.g., CYP3A4).

-

The relative contribution of each isozyme can be estimated based on the degree of inhibition.

-

CYP Inhibition Assays

These assays are designed to determine the potential of a test compound (in this case, N-demethyldiltiazem) to inhibit the activity of specific CYP isozymes.

Protocol 2: Reversible CYP Inhibition Assay for N-Demethyldiltiazem

-

System Components:

-

Human liver microsomes or recombinant CYP enzymes.

-

A probe substrate specific for the CYP isozyme of interest (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

-

This compound at a range of concentrations.

-

NADPH regenerating system.

-

-

Incubation:

-

Pre-incubate the microsomes or recombinant enzymes with N-demethyldiltiazem.

-

Initiate the reaction by adding the probe substrate and NADPH.

-

-

Analysis:

-

After a defined incubation period, quench the reaction.

-

Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

-

-

Data Interpretation:

-

Calculate the percent inhibition of metabolite formation at each concentration of N-demethyldiltiazem.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). A lower IC50 indicates a more potent inhibitor.[11]

-

Workflow for In Vitro DDI Assessment

The following diagram illustrates a logical workflow for the in vitro assessment of a compound's DDI potential, integrating both reaction phenotyping and inhibition studies.

Sources

- 1. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. N-monodesmethyldiltiazem is the predominant metabolite of diltiazem in the plasma of young and elderly hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 nomenclature, 2004 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 8. Atlas of P450 enzymes [p450atlas.org]

- 9. criver.com [criver.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 16. fda.gov [fda.gov]

- 17. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and History of N-Demethyldiltiazem Hydrochloride

Abstract

N-Demethyldiltiazem Hydrochloride, the principal active metabolite of the widely prescribed calcium channel blocker Diltiazem, represents a molecule of significant pharmacological interest. Its discovery and characterization have been pivotal in understanding the complete therapeutic and metabolic profile of its parent drug. This guide provides a comprehensive exploration of this compound, tracing its historical identification within the metabolic pathways of Diltiazem, detailing its synthesis for use as a reference standard, and elucidating its core mechanism of action. We will examine the causality behind experimental choices for its characterization, present comparative quantitative data on its activity, and outline key analytical protocols. This document is intended as a technical resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug metabolism.

The Genesis: Discovery Within the Metabolic Fate of Diltiazem

The story of N-Demethyldiltiazem is intrinsically linked to the clinical development and widespread use of Diltiazem. Approved by the FDA in 1982, Diltiazem, a benzothiazepine derivative, quickly became a cornerstone therapy for hypertension and angina pectoris[1]. Understanding its fate within the body was a critical step in optimizing its use and ensuring its safety.

Unveiling the Metabolites: The First Identification

Early metabolic studies in humans revealed that Diltiazem is extensively metabolized, with only 2-4% of the parent drug excreted unchanged in the urine[2]. Researchers employing techniques like thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) identified several metabolic products in plasma and urine[3]. Among these, N-monodemethyl-diltiazem (designated as metabolite MA) was identified as a new, major metabolite in human urine[3]. This discovery was crucial, as it shifted the focus from solely the parent drug to a more holistic view that included the potential activity of its metabolic byproducts.

The Metabolic Pathway: A Cytochrome P450-Mediated Transformation

The primary route for the formation of N-Demethyldiltiazem is the N-demethylation of Diltiazem, a phase I metabolic reaction. This process occurs predominantly in the liver and is mediated by the cytochrome P450 (CYP) enzyme system[1][2].

Key Insights into the Metabolic Causality:

-

Enzyme Specificity: Extensive in-vitro studies using human liver microsomes and recombinant CYP enzymes have definitively identified CYP3A4 as the primary enzyme responsible for Diltiazem's N-demethylation[2][4][5]. While other isoforms like CYP2C8 and CYP2C9 show minor activity, the correlation with CYP3A4-mediated activities (like testosterone 6β-hydroxylation) is exceptionally high[4]. The choice to investigate CYP3A4 was driven by its known abundance in the human liver and its broad substrate specificity.

-

Metabolite-Enzyme Interaction: Intriguingly, N-Demethyldiltiazem and its subsequent metabolite, N,N-didesmethyl diltiazem, are not merely products but are also potent competitive inhibitors of CYP3A4 themselves. N-Demethyldiltiazem is approximately 11 times more potent as a CYP3A4 inhibitor than the parent drug Diltiazem[4]. This finding explains the clinical observation of decreased Diltiazem clearance during prolonged therapy, as the accumulation of its N-demethylated metabolites leads to auto-inhibition of its own metabolism[4][6].

Detailed Protocol: Purity Assessment by HPLC-UV

This protocol describes a representative stability-indicating HPLC method for the analysis of Diltiazem and its related substances, including N-Demethyldiltiazem (Impurity D).

-

Objective: To determine the purity of this compound and separate it from the parent drug and other potential impurities.

-

Rationale: A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds. A gradient elution is employed to ensure the separation of compounds with differing polarities within a reasonable timeframe. UV detection at 240 nm is selected as it corresponds to a strong absorbance maximum for the benzothiazepine chromophore.[7][8]

-

Instrumentation & Reagents:

-

Procedure:

-

Mobile Phase Preparation:

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the diluent (e.g., a 60:40 mixture of Mobile Phase A and B) to achieve a known concentration (e.g., 250 µg/mL).

-

Chromatographic Conditions:

-

Analysis: Inject the standard solution into the HPLC system.

-

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[7]

-

Pharmacological Profile and Mechanistic Insights

N-Demethyldiltiazem is not an inert byproduct; it is an active metabolite that contributes to the overall pharmacological effect of Diltiazem.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Similar to its parent compound, the primary mechanism of action for N-Demethyldiltiazem is the inhibition of calcium ion influx through voltage-gated L-type calcium channels (Caᵥ1.2).[9] This action occurs in both cardiac and vascular smooth muscle cells.[9]

-

Molecular Binding: N-Demethyldiltiazem binds to a specific site on the α1 subunit of the L-type calcium channel, which constitutes the pore of the channel.[9] This binding stabilizes the channel in a less permeable state, reducing calcium influx during membrane depolarization and leading to vasodilation and a decrease in heart rate and contractility.[9][10]

Comparative Pharmacodynamics: Potency vs. Diltiazem

While the mechanism is the same, the potency differs. N-Demethyldiltiazem is generally less potent than Diltiazem but still exhibits significant activity.

| Parameter | Diltiazem | N-Demethyldiltiazem | Rationale & Source |

| Coronary Vasodilation | ~2x more potent | ~1x | N-Demethyldiltiazem has approximately one-half the potency of Diltiazem in coronary vasodilation. [11] |

| CYP3A4 Inhibition (Kᵢ) | ~2 µM | ~0.1 µM | N-Demethyldiltiazem is a significantly more potent competitive inhibitor of the CYP3A4 enzyme than its parent drug. [4] |

| Inhibition of Portal Vein Contractions (IC₅₀) | N/A | 489 nM | Demonstrates direct vasorelaxant activity in isolated tissue experiments. [12] |

Pharmacokinetic Profile

The pharmacokinetic profile of N-Demethyldiltiazem is distinct from that of Diltiazem, which has important clinical implications.

-

Formation and Plasma Levels: After oral administration of Diltiazem, N-Demethyldiltiazem is a major circulating metabolite.[9] Its plasma levels can be a significant fraction of the parent drug's concentration.[13]

-

Longer Half-Life: A key difference is its elimination half-life. Following a single dose of Diltiazem, N-Demethyldiltiazem has a notably longer half-life (e.g., ~9.4 hours) compared to Diltiazem (~3.0-4.5 hours).[13] This prolonged presence means it can contribute to the therapeutic effect long after the parent drug's concentration has declined.

The Role of this compound in Modern Drug Development

The availability of pure this compound is critical for several aspects of modern pharmaceutical research and development.

The Quintessential Reference Standard

Its primary role is as a reference standard in bioanalytical method development and validation.[14]

-

Pharmacokinetic (PK) Studies: To accurately determine the PK profile of Diltiazem, validated assays that can simultaneously quantify both the parent drug and its major active metabolites are essential. This compound is used to prepare calibration curves and quality control samples for these assays, typically run on LC-MS/MS systems.[13][15]

-

Drug-Drug Interaction (DDI) Studies: Since Diltiazem and N-Demethyldiltiazem are both substrates and inhibitors of CYP3A4, they are frequently used in in-vitro and in-vivo studies to investigate potential DDIs with other drugs metabolized by this pathway.[6][16]

-

Impurity Profiling: In the manufacturing of Diltiazem Hydrochloride bulk drug and finished formulations, N-Demethyldiltiazem is considered a specified impurity (Impurity D) that must be monitored and controlled within pharmacopeial limits.[7][17]

Regulatory Significance